molecular formula C9H7FN2 B1301887 1-(3-Fluorophenyl)imidazole CAS No. 25372-42-3

1-(3-Fluorophenyl)imidazole

Cat. No. B1301887
CAS RN: 25372-42-3
M. Wt: 162.16 g/mol
InChI Key: SQJDRLQZCRNMQU-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

Recent advances in the synthesis of imidazoles have been highlighted, with an emphasis on the bonds constructed during the formation of the imidazole . The utility of these methodologies based around the functional group compatibility of the process and resultant substitution patterns around the ring are described, including discussion of scope and limitations, reaction mechanisms .


Molecular Structure Analysis

The molecular formula of 1-(3-Fluorophenyl)imidazole is C9H7FN2 . The structure of imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Chemical Reactions Analysis

Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications . Despite recent advances, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance .


Physical And Chemical Properties Analysis

The molecular weight of 1-(3-Fluorophenyl)imidazole is 162.17 . Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

Medicine

Imidazole derivatives, including “1-(3-Fluorophenyl)imidazole”, have found extensive applications in the field of medicine . They play a pivotal role in the synthesis of biologically active molecules , such as anticancer, anti-aging, anticoagulant, anti-inflammatory, antimicrobial, anti-tubercular, antidiabetic, antimalarial, antiviral drugs, and enzyme inhibitors .

Synthetic Chemistry

Imidazole and its derivatives are used in synthetic chemistry . They are involved in diverse multicomponent reactions conducted under different conditions . The presence of imidazole derivatives enhances the synthetic efficiency of these reactions .

Agriculture

Imidazole derivatives act as selective plant growth regulators . They are also used as fungicides and herbicides , providing protection to crops from various pests and diseases.

Green Chemistry

In the field of green chemistry, imidazole derivatives are used as ionic liquids and N-heterocyclic carbenes (NHCs) . These compounds have become popular due to the demand for environmentally friendly methods in chemical organic synthesis .

Therapeutic Agents

Imidazole derivatives are used as therapeutic agents . They have shown potential in treating various health conditions, including bacterial infections, protozoal diseases, and rheumatoid arthritis .

Drug Development

Imidazole is an important synthon in the development of new drugs . Its derivatives show a broad range of chemical and biological properties, making it a valuable component in the creation of novel pharmaceuticals .

Mechanism of Action

Target of Action

1-(3-Fluorophenyl)imidazole, like other imidazole derivatives, is known to interact with multiple receptors . The imidazole ring is a key component of many biologically active compounds, including histidine and purine . It binds with high affinity to multiple receptors, making it a valuable tool for developing new therapeutic derivatives .

Mode of Action

These include antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . The compound’s interaction with its targets can lead to a variety of changes, depending on the specific target and the biological context .

Biochemical Pathways

Imidazole derivatives can affect a variety of biochemical pathways. For example, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants . Other indole derivatives have been reported to have antiviral activity, with some compounds showing inhibitory activity against influenza A

Pharmacokinetics

Imidazole itself is known to be highly soluble in water and other polar solvents, suggesting that it could have good bioavailability

Result of Action

The molecular and cellular effects of 1-(3-Fluorophenyl)imidazole’s action would depend on its specific targets and the biological context. Given the broad range of activities exhibited by imidazole derivatives, the effects could potentially be quite diverse

Safety and Hazards

The safety data sheet for 1-(3-Fluorophenyl)imidazole indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Imidazole and its derivatives are one of the most vital and universal heterocycles in medicinal chemistry . Owing to their special structural features, these compounds exhibit a widespread spectrum of significant pharmacological or biological activities, and are widely researched and applied by pharmaceutical companies for drug discovery .

properties

IUPAC Name

1-(3-fluorophenyl)imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2/c10-8-2-1-3-9(6-8)12-5-4-11-7-12/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQJDRLQZCRNMQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)N2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10372088
Record name 1-(3-fluorophenyl)imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10372088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Fluorophenyl)imidazole

CAS RN

25372-42-3
Record name 1-(3-fluorophenyl)imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10372088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 25372-42-3
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